molecular formula C7H11NO B1295116 Pivaloylacetonitrile CAS No. 59997-51-2

Pivaloylacetonitrile

Cat. No.: B1295116
CAS No.: 59997-51-2
M. Wt: 125.17 g/mol
InChI Key: MXZMACXOMZKYHJ-UHFFFAOYSA-N
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Description

It is a white to cream crystalline powder that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Biochemical Analysis

Biochemical Properties

Pivaloylacetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing various biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of other organic compounds. The nature of these interactions often involves the formation of intermediate complexes, which facilitate the conversion of substrates into desired products .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. Additionally, this compound can form covalent bonds with certain biomolecules, further affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level results in significant changes in biological activity. High doses of this compound have been associated with toxicity, affecting organ function and overall health in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biochemical activity and overall function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

Pivaloylacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pivaloylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of pivaloylacetonitrile involves its reactivity as a nitrile and ketone. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in various condensation and substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with different molecular targets and pathways depending on the specific application.

Comparison with Similar Compounds

Pivaloylacetonitrile can be compared with similar compounds such as:

    Benzoylacetonitrile: Similar in structure but with a phenyl group instead of a tert-butyl group.

    Acetylacetonitrile: Lacks the bulky tert-butyl group, making it less sterically hindered.

    Isobutyronitrile: A simpler nitrile without the ketone functionality.

This compound is unique due to its combination of a nitrile and a ketone group along with the steric hindrance provided by the tert-butyl group, which can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMACXOMZKYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069375
Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59997-51-2
Record name Pivaloylacetonitrile
Source CAS Common Chemistry
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Record name Pivaloylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Record name 4,4-dimethyl-3-oxovaleronitrile
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Record name Pivaloylacetonitrile
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Synthesis routes and methods I

Procedure details

In a 1 l. flask under an atmosphere of dry nitrogen there was placed 26.4 g. of a 50% oil dispersion of sodium hydride together with 240 ml. of dry tetrahydrofuran. While this mixture was refluxed there was added thereto dropwise over a period of about 1 hour a mixture of 40.6 g. of methyl pivalate and 22.6 g. of acetonitrile in 40 ml. of dry tetrahydrofuran. When addition was complete, the mixture was refluxed overnight. The reaction mixture was worked up by evaporating part of the tetrahydrofuran in vacuo and dissolving the remaining solution in about 300 ml. of water. This aqueous mixture was acidified to about pH 4 using concentrated aqueous hydrochloric acid. The remainder of the tetrahydrofuran was then removed using a rotovapor. The solid which was formed was filtered and slurried with 150 ml. of hexane to remove mineral oil. The crystals were filtered and dried. The crystals had a melting point of about 57°-59° C. and were identified as pivalyl acetonitrile. Yield: 36.3 g. (83%).
[Compound]
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oil
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Synthesis routes and methods II

Procedure details

This invention relates to a method for optimizing the yield of 3-amino-5-(t-butyl)isoxazole over the yield of the isomeric 5-amino-3-(t-butyl)isoxazole. The method is carried out in a stepwise manner utilizing in a first step the reaction of a lower alkyl pivalate with acetonitrile in the presence of a base to yield pivalyl acetonitrile, which pivalyl acetonitrile is then reacted with hydroxylamine under carefully controlled conditions of pH to yield a preponderance of 3-amino-5-(t-butyl)isoxazole.
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lower alkyl pivalate
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Synthesis routes and methods III

Procedure details

A suspension of 9.6 g of sodium hydride in 300 ml of tetrahydrofuran was stirred at 60° C. while a mixture of 23.2 g of methyl trimethylacetate and 8.2 g of acetonitrile was added in one portion. The reaction mixture was heated at reflux for five hours, and then cooled to room temperature and concentrated by evaporation of the solvent under reduced pressure. The product thus formed was dissolved in water and washed with dichloromethane. The aqueous layer was made acidic with 1N hydrochloric acid, and the acidic solution was extracted with fresh dichloromethane. The organic extracts were combined, washed with water, dried, and the solvent was removed by evaporation to give 14.0 g of cyanomethyl tert.-butyl ketone.
Quantity
9.6 g
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reactant
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300 mL
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23.2 g
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8.2 g
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Synthesis routes and methods IV

Procedure details

To a refluxed solution of sodium hydride (33.18 g, 553.03 mmol) in 275 mL of cyclohexane is added a mixture of 2,2-dimethyl-propionic acid ethyl ester (30 g, 230.43 mmol) in 79 mL acetonitrile (553.03 mmol) in 25 mL of cyclohexane. The mixture is maintained at 80° C. overnight. The mixture is cooled to room temperature, diluted with water and extracted with ethyl acetate. The combined organics are washed with water, dried over sodium sulfate, filtered and concentrated to afford title compound which was used crude in subsequent reaction. ESI m/z 124=MH−
Quantity
33.18 g
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reactant
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275 mL
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30 g
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reactant
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79 mL
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reactant
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25 mL
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Synthesis routes and methods V

Procedure details

55 grams of sodium hydride (as an 80 weight % suspension in white oil) were suspended in 500 ml of dry toluene, 106 grams (0.914 mole) of methyl pivalate added and the mixture heated to 85° C. Then under vigorous stirring there was dropped in 77 grams (1.87 moles) of acetonitrile within 4 hours. Stirring was continued subsequently at 85° C. until the end of the development of hydrogen. The thickly liquid reaction mass was cooled to room temperature, treated with 700 ml of water, stirred vigorously for 30 minutes and the two phases separated in a separatory funnel. The aqueous phase was acidified with 31 weight % of hydrochloric acid at a pH 1-2 and 0° C. The precipitated pivaloylacetonitrile was filtered off with suction, washed until neutral with ice water and dried to constant weight at 25 Torr and 40° C. There were obtained 106 grams (93% of theory) of analytically pure pivaloylacetonitrile having a melting point of 65°-68° C.
Quantity
55 g
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106 g
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77 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Pivaloylacetonitrile primarily used for in chemical research?

A: this compound serves as a crucial intermediate in organic synthesis. It's a valuable building block for constructing various heterocyclic compounds, including isoxazoles [], dihydrothiophenes [, ], furo[2,3-c]chromenes [], and spiropyrido[2, 1‐a]isoquinolines [].

Q2: Can you describe a key challenge in synthesizing this compound and its solution?

A: Traditional synthesis methods, involving the nucleophilic substitution of halogen in 1-chloro- or 1-bromopinacolone with alkali metal cyanide, often lead to undesirable side products. These include 2-tert-butyloxirane-2-carbonitrile and condensation products, reducing the yield and purity of this compound. Researchers have addressed this by introducing a catalytic amount of alkali iodide during the reaction []. This significantly improves the selectivity of the process, suppressing side reactions and resulting in a this compound yield of 95% with 99% purity [].

Q3: How does this compound contribute to the synthesis of complex heterocycles?

A: this compound participates in multicomponent reactions (MCRs) enabling the efficient construction of complex heterocyclic systems. For instance, a four-component reaction utilizing this compound, thiazolidine-2,4-dione, aromatic aldehydes, and cyclic secondary amines yields trans-2,3-dihydrothiophenes with remarkable diastereoselectivity [, ]. The reaction mechanism involves a sequence of Knoevenagel condensation, Michael addition, thiazolidine-2,4-dione ring-opening, and ultimately, intramolecular ring closure [].

Q4: Are there examples of this compound's involvement in domino reactions?

A: Yes, this compound plays a crucial role in domino annulation reactions. When reacted with 2-aryl-3-nitrochromenes in the presence of triethylamine, it generates diverse products depending on the solvent []. In tetrahydrofuran, the reaction produces imino-substituted dihydrofuro[2,3-c]chromene derivatives []. Interestingly, using methanol or ethanol as solvents leads to the formation of alkoxy-substituted chromeno[3,4-b]pyridines [].

Q5: Has this compound been studied in the context of metal complexes?

A: Research shows that this compound can react with a molybdenum dinitrogen complex, leading to C≡N triple bond cleavage and the formation of (nitrido)(nitrile-enolato) complexes []. Further studies explore the synthesis and properties of organosoluble metal(II) complexes containing hydrazone ligands derived from this compound [].

Q6: What other research areas involve this compound?

A: Beyond heterocycle synthesis, this compound is investigated in various research areas. These include synthesizing densely substituted 2,3-dihydrofurans [], polyfunctionalized acrylates [], functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles [], 2-(tert-butyl)-4H-pyran-3-carbonitriles [], and its reactions with aromatic aldehydes [, ].

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